Trimethyl methanetricarboxylate
Overview
Description
Trimethyl methanetricarboxylate is an organic compound with the molecular formula C7H10O6 and a molecular weight of 190.1507 g/mol . It is a colorless to yellow liquid or semi-solid at room temperature. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl methanetricarboxylate can be synthesized through the esterification of methanetricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing methanetricarboxylic acid with methanol and a strong acid like sulfuric acid to yield the trimethyl ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where methanetricarboxylic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from the reaction by-products.
Types of Reactions:
Esterification: As mentioned, this compound is formed through esterification.
Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base to yield methanetricarboxylic acid and methanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Hydrolysis: Methanetricarboxylic acid and methanol.
Substitution: Various substituted methanetricarboxylates depending on the nucleophile used.
Scientific Research Applications
Trimethyl methanetricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, especially those requiring ester functionalities.
Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethyl methanetricarboxylate involves its reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis reaction is crucial in drug metabolism where ester prodrugs are converted to their active forms.
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of esters.
Metabolic Pathways: Involvement in metabolic pathways where ester hydrolysis is a key step.
Comparison with Similar Compounds
Triethyl methanetricarboxylate: Similar structure but with ethyl groups instead of methyl groups.
Methanetricarboxylic acid: The parent acid of trimethyl methanetricarboxylate.
Diethyl malonate: Another ester with similar reactivity but different structure.
Uniqueness: this compound is unique due to its three ester groups attached to a single carbon atom, providing a high degree of reactivity and versatility in chemical synthesis. Its methyl ester groups make it more volatile and easier to handle compared to its ethyl counterparts.
Biological Activity
Introduction
Trimethyl methanetricarboxylate (TMM) is an organic compound with the molecular formula and a molecular weight of 190.15 g/mol. It is primarily synthesized through the esterification of methanetricarboxylic acid with methanol, facilitated by an acid catalyst. This compound has garnered interest in various fields, particularly in medicinal chemistry and biology, due to its potential biological activities.
The biological activity of TMM is largely attributed to its reactivity as an ester. In biological systems, esters can undergo hydrolysis, catalyzed by esterases, leading to the release of methanetricarboxylic acid and methanol. This hydrolysis is crucial in drug metabolism, where ester prodrugs are converted into their active forms. Additionally, TMM can participate in nucleophilic substitution reactions, which may further influence its biological interactions.
Biological Applications
TMM has several applications in scientific research:
- Organic Synthesis : TMM serves as a building block for complex molecules and polymers.
- Pharmaceutical Development : It is involved in the synthesis of biologically active compounds, particularly those requiring ester functionalities.
- Industrial Uses : TMM is utilized in the production of resins and plasticizers.
Antimicrobial Activity
Recent studies have indicated that TMM exhibits antimicrobial properties. A comparative analysis revealed that certain derivatives of TMM could inhibit the growth of various bacterial strains. For instance, studies on related compounds have shown significant bacteriostatic and bactericidal effects against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.
Compound | Bacterial Strain | Activity Type | Reference |
---|---|---|---|
TMM Derivative A | Pseudomonas aeruginosa | Bactericidal | |
TMM Derivative B | Staphylococcus aureus | Bacteriostatic |
Mechanistic Insights
The mechanism behind the antibacterial activity appears to be linked to membrane disruption and inhibition of bacterial motility. This suggests that TMM and its derivatives may act similarly to established antibiotics like triclosan, which targets fatty acid synthesis pathways in bacteria .
Case Studies
-
Case Study on Antibacterial Efficacy :
- A study evaluated the antibacterial efficacy of TMM derivatives against various strains. The minimum inhibitory concentration (MIC) was determined using a microplate method, revealing effective concentrations that inhibited bacterial growth significantly.
- Metabolomic Profiling :
Comparison with Related Compounds
TMM's biological activity can be contrasted with similar compounds such as triethyl methanetricarboxylate (TEM) and methanetricarboxylic acid:
Properties
IUPAC Name |
trimethyl methanetricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c1-11-5(8)4(6(9)12-2)7(10)13-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOIMFITGLLJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152177 | |
Record name | Trimethyl methanetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-73-8 | |
Record name | 1,1,1-Trimethyl methanetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl methanetricarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyl methanetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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